(4-phenyl-1H-1,2,3-triazol-5-yl)methanol
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Overview
Description
“(4-phenyl-1H-1,2,3-triazol-5-yl)methanol” is a chemical compound with the molecular formula C9H9N3O . It is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in several studies . These compounds are typically synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
1,2,4-triazole derivatives, including “this compound”, have been evaluated for their in vitro anti-microbial activity . Some of these compounds have shown promising cytotoxic activity against human cancer cell lines .Scientific Research Applications
α-Glycosidase Inhibition Activity : The crystal structures of certain triazolyl methanol derivatives, including (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate and (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol, were reported to exhibit mild α-glycosidase inhibition activity (Gonzaga et al., 2016).
Catalysis in Chemical Synthesis : A new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was prepared and found to form a stable complex with CuCl, which acts as an outstanding catalyst for Huisgen 1,3-dipolar cycloadditions (Ozcubukcu et al., 2009).
Antimicrobial Activity : A series of novel benzofuran-based 1,2,3-triazoles, including derivatives of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol, demonstrated significant antimicrobial activity (Sunitha et al., 2017).
Liquid Crystal Properties : Aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives, a type of 1,2,3-triazolyl methanol, were synthesized and found to display liquid crystal behaviors over a wider mesophase range (Zhao et al., 2013).
Corrosion Inhibition : The heterocycle triazole derivative (1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol (MTM) effectively inhibited the corrosion of mild steel in hydrochloric acid solution (Boutouil et al., 2019).
Corrosion Inhibition Efficiency : Another study highlighted the use of (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM) as a corrosion inhibitor for mild steel in an acidic medium (Ma et al., 2017).
Crystal Structure Analysis : Various studies have explored the crystal structures of this compound derivatives, contributing to the understanding of their molecular properties and potential applications in different fields (Jordão et al., 2012), (Dong & Huo, 2009).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets for this compound.
Mode of Action
It’s known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond . This suggests that (4-phenyl-1H-1,2,3-triazol-5-yl)methanol may interact with its targets in a similar manner.
Biochemical Pathways
The formation of new spiro-condensed [1,2,4]triazolo[1,5-c]quinazolines, which combine two structural domains with different biological properties, has been observed . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds, such as 1,2,4-triazole derivatives, are known for their good pharmacodynamic and pharmacokinetic profiles .
Result of Action
Similar compounds, such as 1,2,4-triazole hybrids, have shown weak to high cytotoxic activities against tumor cell lines . This suggests that this compound may have similar effects.
Action Environment
It’s known that the reactivity of similar compounds increases under reaction conditions such as heating . This suggests that the compound’s action could potentially be influenced by environmental conditions.
Properties
IUPAC Name |
(5-phenyl-2H-triazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-6-8-9(11-12-10-8)7-4-2-1-3-5-7/h1-5,13H,6H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVLCCLHMSMGAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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